molecular formula C8H7Cl2NO2 B12790979 N-Hydroxy-3,4-dichloroacetanilide CAS No. 86412-49-9

N-Hydroxy-3,4-dichloroacetanilide

Katalognummer: B12790979
CAS-Nummer: 86412-49-9
Molekulargewicht: 220.05 g/mol
InChI-Schlüssel: VLVRZOJRAPLOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-3,4-dichloroacetanilide is a chemical compound with the molecular formula C8H7Cl2NO2 It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 3 and 4 positions, and an N-hydroxy group is attached to the nitrogen atom of the acetanilide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,4-dichloroacetanilide typically involves the nitration of 3,4-dichloroacetanilide. One common method includes the use of a nitrating agent, such as nitric acid, in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high regioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced reaction vessels and continuous flow systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-3,4-dichloroacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-3,4-dichloroacetanilide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Hydroxy-3,4-dichloroacetanilide involves its interaction with molecular targets such as enzymes and proteins. The N-hydroxy group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms on the benzene ring can enhance the compound’s binding affinity to specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the N-hydroxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

86412-49-9

Molekularformel

C8H7Cl2NO2

Molekulargewicht

220.05 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H7Cl2NO2/c1-5(12)11(13)6-2-3-7(9)8(10)4-6/h2-4,13H,1H3

InChI-Schlüssel

VLVRZOJRAPLOLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.